molecular formula C9H18N2S2 B188588 3,5-Dipropyl-1,3,5-thiadiazinane-2-thione CAS No. 52416-62-3

3,5-Dipropyl-1,3,5-thiadiazinane-2-thione

Cat. No.: B188588
CAS No.: 52416-62-3
M. Wt: 218.4 g/mol
InChI Key: JVODKKRRUYELMB-UHFFFAOYSA-N
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Description

3,5-Dipropyl-1,3,5-thiadiazinane-2-thione is a heterocyclic compound with the molecular formula C9H18N2S2. It belongs to the class of thiadiazines, which are known for their diverse biological activities and applications in various fields . The compound features a thiadiazine ring with two propyl groups attached at the 3 and 5 positions, and a thione group at the 2 position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dipropyl-1,3,5-thiadiazinane-2-thione typically involves the condensation of a dithiocarbamate with formaldehyde and a primary amine. One common method is the one-pot domino reaction, where the pre-formed dithiocarbamate reacts with formaldehyde and the amino acid component under mild conditions . This method is efficient and yields the desired thiadiazine derivative with high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Properties

IUPAC Name

3,5-dipropyl-1,3,5-thiadiazinane-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2S2/c1-3-5-10-7-11(6-4-2)9(12)13-8-10/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVODKKRRUYELMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CN(C(=S)SC1)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10304506
Record name 3,5-dipropyl-1,3,5-thiadiazinane-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10304506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52416-62-3
Record name NSC166025
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166025
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,5-dipropyl-1,3,5-thiadiazinane-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10304506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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